molecular formula C5H2Br2N2O3 B1426175 4,6-Dibromo-2-nitropyridin-3-ol CAS No. 916737-75-2

4,6-Dibromo-2-nitropyridin-3-ol

Cat. No. B1426175
M. Wt: 297.89 g/mol
InChI Key: PAOUQXQZTIDFPZ-UHFFFAOYSA-N
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Description

4,6-Dibromo-2-nitropyridin-3-ol is a chemical compound with the linear formula C5H2Br2N2O3 . Its CAS Number is 916737-75-2 . The molecular weight of this compound is 297.89 .


Molecular Structure Analysis

The InChI code for 4,6-Dibromo-2-nitropyridin-3-ol is 1S/C5H2Br2N2O3/c6-2-1-3(7)8-5(4(2)10)9(11)12/h1,10H . This code provides a standard way to encode the compound’s molecular structure.

Scientific Research Applications

Nitration Processes

  • The nitration of derivatives of pyridine N-oxide, including compounds related to 4,6-Dibromo-2-nitropyridin-3-ol, has been studied to understand the directive influence of the N-oxide group. This research has implications for the selective formation of nitro compounds in specific positions on the pyridine ring (Hertog, Ammers, & Schukking, 2010).

Electrochemical Reduction

  • Investigations into the electrochemical reduction of nitropyridine, a class of compounds including 4,6-Dibromo-2-nitropyridin-3-ol, have been conducted. These studies provide insights into the reduction mechanism of aromatic nitro compounds in aqueous medium, which is crucial for understanding their behavior in various chemical environments (Lacasse, Meunier‐Prest, Laviron, & Vallat, 1993).

Arylation and Alkylation

  • Research on the facile arylation and alkylation of nitropyridine N-oxides, including those similar to 4,6-Dibromo-2-nitropyridin-3-ol, has been developed. This includes reactions with Grignard reagents, demonstrating the potential for selective and adjustable site-selective modifications of the pyridine compounds (Zhang & Duan, 2011).

Nitration Chemistry

  • The study of nitration chemistry, particularly NO2+BF4- nitration of dihalopyridines, is relevant to understanding the chemical reactions of 4,6-Dibromo-2-nitropyridin-3-ol. This research explores the nuances of C-nitration versus N-nitration in different solvent environments (Duffy & Laali, 1991).

Nucleophilic Amination

  • The selective vicarious nucleophilic amination of 3-nitropyridines, which are structurally related to 4,6-Dibromo-2-nitropyridin-3-ol, has been studied. This provides a method for the preparation of substituted amino-nitropyridines, useful in various synthetic applications (Bakke, Svensen, & Trevisan, 2001).

Spin-Labelling Reagents

  • The preparation and crystal structure analysis of compounds structurally related to 4,6-Dibromo-2-nitropyridin-3-ol have implications in the development of spin-labelling reagents. These are important in fields like molecular biology and chemistry for labeling molecules to study their motion and interaction (Alcock, Golding, Ioannou, & Sawyer, 1977).

Improvement of Drug Solubility

  • Ultrasound-assisted methods for improving the solubility of drug-like compounds, including those related to 4,6-Dibromo-2-nitropyridin-3-ol, have been researched. This is crucial for addressing solubility issues in medicinal chemistry (Machado, Ritter, Dos Santos, Neves, Basso, & Santos, 2013).

Safety And Hazards

4,6-Dibromo-2-nitropyridin-3-ol is harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it is recommended to immediately wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . In case of eye contact, wash with copious amounts of water for at least 15 minutes . If irritation persists, seek medical attention .

properties

IUPAC Name

4,6-dibromo-2-nitropyridin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2Br2N2O3/c6-2-1-3(7)8-5(4(2)10)9(11)12/h1,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAOUQXQZTIDFPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(N=C1Br)[N+](=O)[O-])O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2Br2N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30727137
Record name 4,6-Dibromo-2-nitropyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30727137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.89 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,6-Dibromo-2-nitropyridin-3-ol

CAS RN

916737-75-2
Record name 4,6-Dibromo-2-nitropyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30727137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
A Argade, S Bhamidipati, H Li, C Sylvain… - Bioorganic & medicinal …, 2015 - Elsevier
Using cultured human mast cells (CHMC) the optimization of 2,4-diaminopyrimidine compounds leading to 22, R406 is described. Compound 22 is a potent upstream inhibitor of mast …
Number of citations: 11 www.sciencedirect.com

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